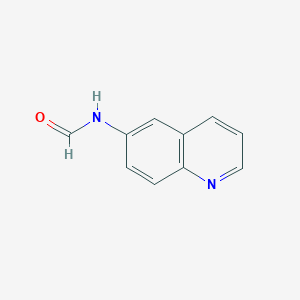
N-(quinolin-6-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(quinolin-6-yl)formamide: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The quinoline ring system is a key structural motif in many natural products and synthetic compounds with significant pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing N-(quinolin-6-yl)formamide involves the formamidation of quinoline N-oxides using isocyanides. This reaction is catalyzed by molecular iodine and proceeds through the nucleophilic addition of isocyanide to quinoline N-oxides, followed by rearrangement in the presence of iodine . This metal-free reaction offers a broad substrate scope and 100% atom-economy, making it an efficient and environmentally friendly method.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable processes are often applied. This includes the use of reusable catalysts, solvent-free conditions, and microwave or ultraviolet irradiation-promoted synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N-(quinolin-6-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into quinoline-2-amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include quinoline-2-carboxylic acid, quinoline-2-amine, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
N-(quinolin-6-yl)formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Wirkmechanismus
The mechanism of action of N-(quinolin-6-yl)formamide involves its interaction with various molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting DNA synthesis and cell division.
Oxidative Stress: It induces oxidative stress in cells, leading to apoptosis in cancer cells.
Enzyme Inhibition: this compound can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
- N-(quinolin-2-yl)formamide
- N-(quinolin-8-yl)formamide
- Quinoline-2-carboxylic acid
- Quinoline-2-amine
Uniqueness: N-(quinolin-6-yl)formamide is unique due to its specific substitution pattern on the quinoline ring, which influences its chemical reactivity and biological activity. Compared to other quinoline derivatives, it offers a distinct set of properties that make it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H8N2O |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
N-quinolin-6-ylformamide |
InChI |
InChI=1S/C10H8N2O/c13-7-12-9-3-4-10-8(6-9)2-1-5-11-10/h1-7H,(H,12,13) |
InChI-Schlüssel |
GXMFHKURQBVGGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)NC=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/structure/B14125722.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/structure/B14125728.png)
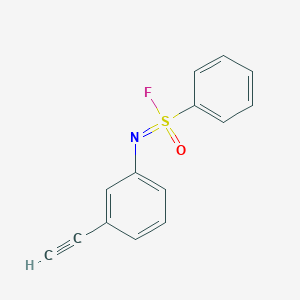
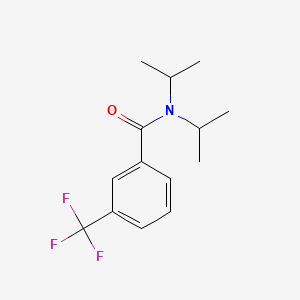
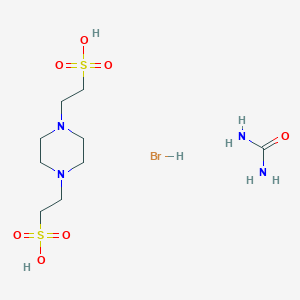
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)
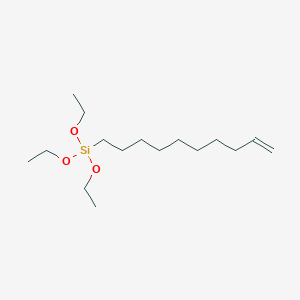
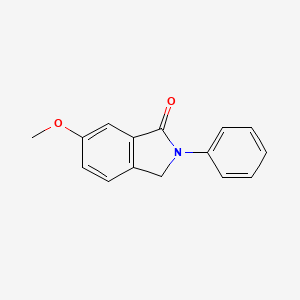



![N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14125777.png)

![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)
